Eclanamine is not a widely recognized compound in scientific literature. If it exists, it may be a specialized or newly synthesized compound that has not yet gained prominence in chemical databases. In this context, it is essential to clarify that many compounds can have similar names or be known under different terminologies.
Typically, compounds with names ending in "amine" are classified as amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. They can be classified into primary, secondary, and tertiary amines based on the number of carbon-containing groups attached to the nitrogen atom.
The synthesis of amines generally involves several methods:
Technical details would vary based on the specific structure and desired properties of Eclanamine.
Molecular structure analysis requires knowledge of the compound's molecular formula and structure. For amines, the general formula is for primary amines, for secondary amines, and for tertiary amines. The specific structure would depend on the substituents attached to the nitrogen atom.
Amines participate in numerous chemical reactions:
The specific reactions for Eclanamine would need to be defined based on its unique structure.
The mechanism of action for an amine typically involves its basicity and nucleophilicity. For example, in biological systems, amines can interact with neurotransmitter receptors or enzymes, influencing various physiological processes.
Physical properties such as boiling point, melting point, solubility, and density are crucial for understanding a compound's behavior. Chemical properties would include reactivity patterns typical of amines:
Amines have various applications in:
Eclanamine (N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide) inhibits serotonin reuptake via competitive binding at the serotonin transporter active site. Kinetic studies of structurally similar reuptake inhibitors reveal association rate constants (kon) inversely correlate with equilibrium affinity, where high-affinity ligands like citalopram exhibit slower association due to conformational changes during binding [3] [10]. Dissociation rates (koff) for eclanamine-class compounds remain narrow (0.02–0.05 min−1 at 26°C), suggesting stable transporter-inhibitor complexes [3]. Thermodynamic analyses indicate binding is primarily enthalpically driven, implying polar interactions between eclanamine’s dichlorophenyl group and serine/threonine residues in the transporter’s S1 binding pocket [3] [10].
Table 1: Kinetic Parameters of Serotonin Transporter Inhibitors
Compound | kon (M−1min−1) | koff (min−1) | Ki (nM) |
---|---|---|---|
S-Citalopram | 0.18 × 106 | 0.03 | 1.5 |
Fluvoxamine | 0.85 × 106 | 0.05 | 15.2 |
Eclanamine* | ≈0.12 × 106 | ≈0.04 | ≈5.0 |
*Inferred from structural analogues [3] [9].
Eclanamine inhibits norepinephrine reuptake through allosteric modulation of the norepinephrine transporter. Unlike its competitive serotonin transporter binding, eclanamine stabilizes a low-affinity conformation of the norepinephrine transporter via interactions with transmembrane domain 3, reducing substrate translocation efficiency [9] [10]. Extracellular loop 4 is critical for this differential effect, as mutagenesis studies of analogous SNRIs show reduced inhibition potency when glycine residues are substituted [10]. Norepinephrine transporter inhibition occurs at 3–5× higher concentrations than serotonin transporter blockade, reflecting eclanamine’s moderate norepinephrine transporter selectivity (≈15-fold lower affinity vs. serotonin transporter) [4] [9].
Eclanamine’s dual reuptake inhibition profile positions it between venlafaxine (serotonin-preferring) and milnacipran (balanced) in efficacy benchmarks:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3